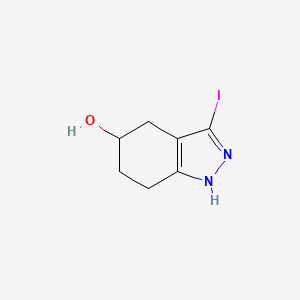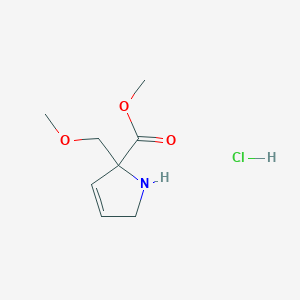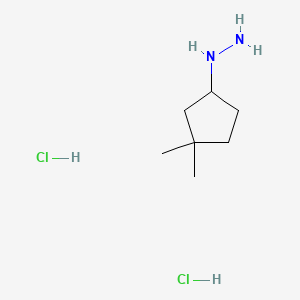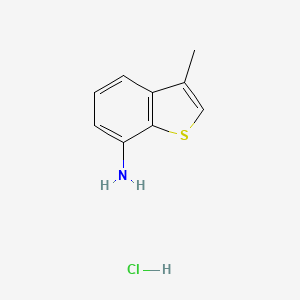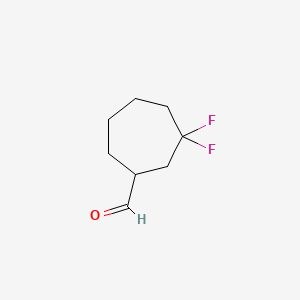
3,3-Difluorocycloheptane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluorocycloheptane-1-carbaldehyde: is an organic compound with the molecular formula C8H12F2O . It is a derivative of cycloheptane, where two hydrogen atoms on the third carbon are replaced by fluorine atoms, and the first carbon is functionalized with an aldehyde group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorocycloheptane-1-carbaldehyde typically involves the fluorination of cycloheptane derivatives followed by the introduction of the aldehyde group. One common method includes:
Fluorination: Starting with cycloheptane, selective fluorination is achieved using reagents such as (NFSI) or (DAST) under controlled conditions to obtain 3,3-difluorocycloheptane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced fluorination techniques are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Difluorocycloheptane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like (KMnO4) or (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as (NaBH4) or (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Amines or thiols in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products:
Oxidation: 3,3-Difluorocycloheptane-1-carboxylic acid.
Reduction: 3,3-Difluorocycloheptane-1-methanol.
Substitution: Various substituted cycloheptane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3-Difluorocycloheptane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: Its derivatives are studied for potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, especially those requiring fluorinated moieties for enhanced metabolic stability and bioavailability.
Mecanismo De Acción
The mechanism of action of 3,3-Difluorocycloheptane-1-carbaldehyde depends on its specific application. In biological systems, its fluorinated structure can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. The exact molecular targets and pathways involved vary based on the specific derivative and application.
Comparación Con Compuestos Similares
3,3-Difluorocyclohexane-1-carbaldehyde: Similar structure but with a six-membered ring.
3,3-Difluorocyclooctane-1-carbaldehyde: Similar structure but with an eight-membered ring.
3,3-Difluorocyclopentane-1-carbaldehyde: Similar structure but with a five-membered ring.
Comparison: 3,3-Difluorocycloheptane-1-carbaldehyde is unique due to its seven-membered ring, which imparts different steric and electronic properties compared to its six- and eight-membered counterparts. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C8H12F2O |
|---|---|
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
3,3-difluorocycloheptane-1-carbaldehyde |
InChI |
InChI=1S/C8H12F2O/c9-8(10)4-2-1-3-7(5-8)6-11/h6-7H,1-5H2 |
Clave InChI |
GNOXIUDSBOTHLV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC(C1)C=O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


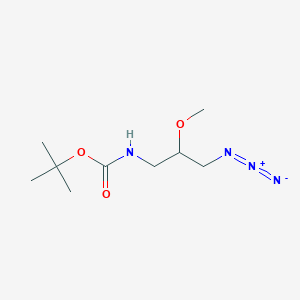
![[4-(Dimethylamino)-4-piperidyl]methanol](/img/structure/B13499220.png)
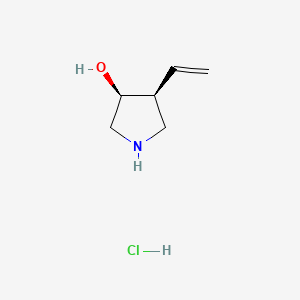
![tert-butyl N-{2-[2-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B13499224.png)
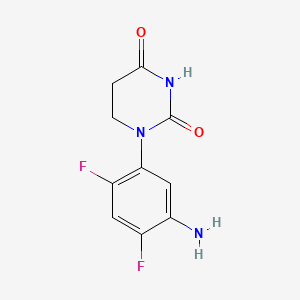
![Tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13499230.png)
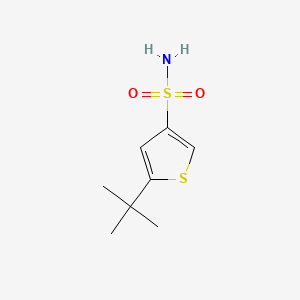
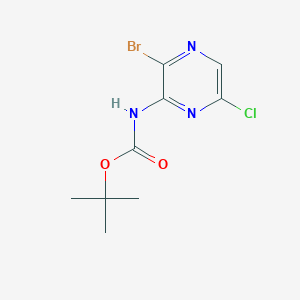
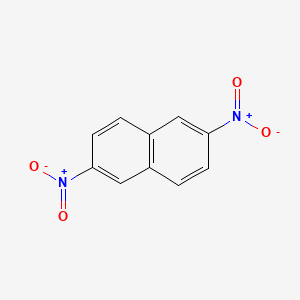
![9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate](/img/structure/B13499266.png)
